Leucopyrokinin

Insect neuropeptide SAR Myotropic bioassay Pyrokinin fragment activity

Leucopyrokinin (LPK; pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂) is the founding member of the pyrokinin (FXPRLamide) insect neuropeptide family, originally isolated from head extracts of the cockroach Leucophaea maderae. This myotropic octapeptide serves as the historical and structural reference point for a superfamily now comprising over 30 peptides across multiple insect orders, all sharing the conserved C-terminal pentapeptide Phe-X-Pro-Arg-Leu-NH₂.

Molecular Formula C42H66N12O12
Molecular Weight 931.0 g/mol
CAS No. 104052-00-8
Cat. No. B1674812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucopyrokinin
CAS104052-00-8
SynonymsLeucopyrokinin;  Pglu-thr-ser-phe-thr-pro-arg-leu-NH2; 
Molecular FormulaC42H66N12O12
Molecular Weight931.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C42H66N12O12/c1-21(2)18-27(34(43)59)49-35(60)25(12-8-16-46-42(44)45)48-39(64)30-13-9-17-54(30)41(66)33(23(4)57)53-37(62)28(19-24-10-6-5-7-11-24)50-38(63)29(20-55)51-40(65)32(22(3)56)52-36(61)26-14-15-31(58)47-26/h5-7,10-11,21-23,25-30,32-33,55-57H,8-9,12-20H2,1-4H3,(H2,43,59)(H,47,58)(H,48,64)(H,49,60)(H,50,63)(H,51,65)(H,52,61)(H,53,62)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1
InChIKeyNEKVWFJBFXHZFD-SIDKUONNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucopyrokinin (CAS 104052-00-8) Compound Class and Baseline Differentiation for Scientific Procurement


Leucopyrokinin (LPK; pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂) is the founding member of the pyrokinin (FXPRLamide) insect neuropeptide family, originally isolated from head extracts of the cockroach Leucophaea maderae [1]. This myotropic octapeptide serves as the historical and structural reference point for a superfamily now comprising over 30 peptides across multiple insect orders, all sharing the conserved C-terminal pentapeptide Phe-X-Pro-Arg-Leu-NH₂ [2]. LPK is distinguished by its N-terminal pyroglutamate (pGlu) block—a feature that confers relative insensitivity to N-terminal substitution while positioning the C-terminal region as the critical pharmacophore [1]. As the benchmark compound against which all subsequent pyrokinin/pheromone biosynthesis activating neuropeptide (PK/PBAN) family members were structurally and functionally compared, LPK remains the essential reference standard for structure–activity relationship (SAR) studies, receptor characterization, and antagonist development efforts in both insect physiology and cross-phylum neuropeptide research programs.

Why Pyrokinin-Family Substitution Fails: Quantified Evidence Against Leucopyrokinin Interchangeability


Despite sharing the C-terminal FXPRLamide motif, pyrokinin family members are not functionally interchangeable. Truncation of LPK reveals a non-linear activity profile—removal of the first N-terminal residue (pGlu) unexpectedly increases myotropic activity to 144% of the parent peptide, while removal of the second and third residues drops activity to 59% and 30%, respectively [1]. In contrast, truncated analogs of proctolin, another insect myotropic peptide, exhibit little or no activity under identical conditions [1]. Across insect species, LPK elicits consistent proctolin-like phasic contractions on hindgut, foregut, oviduct, and heart of Leucophaea maderae, whereas its structural relative periplanetin CC-I produces predominantly tonic responses on identical tissues, with neither peptide reaching more than 60% of proctolin's maximal contraction amplitude [2]. In vertebrate systems, the [2‑8]-LPK truncated analog demonstrates markedly stronger antinociceptive effects than native LPK in rats—a property not shared by other family members [3]. Furthermore, selective PK/PBAN antagonists differentially inhibit LPK-elicited responses versus those triggered by other family members such as myotropin (MT) and pheromone biosynthesis activating neuropeptide (PBAN), demonstrating that even peptides activating overlapping receptor populations exhibit distinct pharmacological fingerprints [4]. These quantitative discontinuities render simple analog substitution scientifically invalid for any application requiring reproducible target engagement.

Quantitative Evidence Guide: Leucopyrokinin (CAS 104052-00-8) Differentiated Performance Data for Procurement Decisions


[2‑8]-LPK Truncated Analog Exhibits 144% Myotropic Activity Relative to Parent LPK—A Fragment Supra-agonism Not Reproducible with Proctolin Analogs

The N-terminal truncated heptapeptide [2‑8]-LPK (Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂) demonstrates 144% of the myotropic activity of the parent octapeptide LPK on the isolated cockroach hindgut preparation—a rare example of a neuropeptide fragment exhibiting supra-agonism. In the same study, the [3‑8]-LPK and [4‑8]-LPK fragments retained 59% and 30% activity, respectively [1]. By contrast, truncated analogs of the structurally unrelated insect myotropic peptide proctolin showed little or no activity under comparable assay conditions, highlighting that this supra-agonism is specific to the LPK scaffold [1]. The pentapeptide Phe-Thr-Pro-Arg-Leu-NH₂ was identified as the minimal active core [1].

Insect neuropeptide SAR Myotropic bioassay Pyrokinin fragment activity

[2‑8]-LPK Produces Stronger Antinociception than Native LPK in Rats—Demonstrated by Hot-Plate and Tail-Immersion Assays via Central μ- and δ-Opioid Receptors

In a direct comparative study, both native LPK (1) and the truncated analog [2‑8]-LPK (2) were evaluated in rats by hot-plate and tail-immersion tests following intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) administration. Peptides 1 and 2 revealed prolonged high antinociceptive effects, while the shorter [4‑8]-LPK fragment and a panel of 11 alanine- and D-amino acid-substituted [2‑8]-LPK variants were practically inactive [1]. The antinociceptive effect of [2‑8]-LPK was shown to be mediated mainly by central μ- and δ-opioid receptors, as it was completely blocked by naloxone (1 mg/kg i.p.) and differentially inhibited by selective μ- (β-funaltrexamine) and δ- (naltrindole) antagonists [2]. A separate distribution study confirmed that the synthetic truncated analog [2‑8]-LPK displayed a stronger antinociceptive effect in comparison to native LPK [3].

Antinociceptive peptide Cross-phylum neuropeptide activity Opioid receptor pharmacology

LPK Elicits Phasic Contractions Across Four Visceral Muscle Systems in L. maderae, Whereas Structural Analog Periplanetin CC-I Produces Tonic Responses—Species-Specific Pharmacodynamic Differentiation

In a systematic comparative study of two structurally related pyrokinin peptides, LPK and periplanetin CC-I (CCI), on the visceral muscle systems of two cockroach species, LPK elicited consistent proctolin-like phasic responses on the hindgut, foregut, oviduct, and heart of Leucophaea maderae, with increases in both contraction amplitude and frequency. In contrast, CCI elicited a mostly tonic response on these same tissues [1]. On Periplaneta americana tissues, the responses to both LPK and CCI were tonic in nature, demonstrating that LPK's phasic activity profile is species-dependent and not universally shared by structural analogs [1]. Threshold levels for LPK on most tissues were 10–100 times higher than those for proctolin, and maximum LPK responses never exceeded 60% of proctolin's maximal contraction on foregut and oviduct [1]. LPK also produced more consistent cardiac stimulation than other myotropic peptides tested [2].

Visceral muscle pharmacology Insect myotropic peptide comparison Cockroach neuropeptide physiology

Selective PK/PBAN Antagonist PPK-AA Inhibits Pheromone Biosynthesis Elicited by PBAN (84%) and PT (54%) but Not by LPK—Receptor-Level Differentiation for Pharmacological Tool Selection

The amphiphilic PK/PBAN antagonist PPK-AA (Hex-Suc-A[dF]PRLa) was evaluated against four natural PK/PBAN peptide elicitors in a pheromonotropic assay using Heliothis peltigera female moths. At 100 pmol, PPK-AA inhibited sex pheromone biosynthesis elicited by PBAN by 84% and by pheromonotropin (PT) by 54%, but failed to inhibit responses elicited by myotropin (MT) and leucopyrokinin (LPK) [1]. PPK-AA also failed to inhibit melanization elicited by any natural PK/PBAN peptide in Spodoptera littoralis larvae, confirming its status as a selective pure antagonist [1]. This differential antagonist susceptibility demonstrates that LPK engages receptor subtypes or signaling complexes that are pharmacologically distinguishable from those activated by PBAN and PT within the same pyrokinin receptor family.

Neuropeptide antagonist selectivity PK/PBAN receptor pharmacology Pheromonotropic assay

Carboranyl Pseudotetrapeptide PK/PBAN Analog Is 10-Fold More Potent than LPK on Cockroach Hindgut, with Irreversible Receptor Binding Kinetics Not Observed with Native LPK

A carboranyl pseudotetrapeptide analog (Cbe-Thr-Pro-Arg-Leu-NH₂) of the pyrokinin/PBAN family was synthesized and compared to native cockroach LPK on the isolated cockroach hindgut bioassay. The pseudotetrapeptide was 10-fold more potent than LPK in stimulating hindgut contractions [1]. Critically, unlike the native peptide, the myostimulatory activity of the carboranyl analog could not be immediately reversed following saline rinse, providing direct evidence that the pseudopeptide binds very strongly—likely pseudo-irreversibly—to the pyrokinin receptor [1]. This differential receptor off-rate is a functional property of the LPK scaffold that is lost upon carboranyl modification, making native LPK the appropriate reference compound for studies requiring reversible receptor engagement.

Pyrokinin mimetic Pseudopeptide analog potency Receptor binding kinetics

Differential Inhibitory Patterns Across Four PK/PBAN-Mediated Functions with the Same Elicitor Panel—LPK-Triggered Hindgut Contraction Shows Distinct Antagonist Profile from Pupariation and Melanization

A comprehensive antagonist screening study tested linear and backbone cyclic peptide libraries against four PK/PBAN-mediated functions: sex pheromone biosynthesis (Heliothis peltigera), cuticular melanization (Spodoptera littoralis), pupariation (Neobellieria bullata), and hindgut contraction (Leucophaea maderae), all elicited by the same panel of natural elicitors including PBAN, PT, LPK, and MT [1]. The data revealed differential inhibitory patterns within the same assay when different elicitors were used (both pheromonotropic and melanotropic assays), and also across different functions. This means that an antagonist that blocks LPK-induced hindgut contraction may not block LPK-induced pupariation, and conversely that LPK-induced responses in a given assay may show different antagonist sensitivity than responses induced by PBAN or MT in the same assay. These findings indicate that the receptors mediating these functions differ structurally from one another [1].

Selective neuropeptide inhibitors Pyrokinin/PBAN functional diversity Insect bioassay panel

Best-Validated Application Scenarios for Leucopyrokinin (CAS 104052-00-8) Based on Quantitative Differentiation Evidence


Insect Myotropic Structure–Activity Relationship (SAR) Studies Using LPK as the Definitive Pyrokinin Reference Scaffold

LPK is the irreplaceable reference compound for pyrokinin SAR programs. The [2‑8]-LPK fragment exhibits 144% myotropic activity relative to the parent octapeptide on the L. maderae hindgut, while [4‑8]-LPK retains only 30% activity, defining the precise N-terminal contribution to efficacy [1]. No other pyrokinin family member has been characterized with this depth of fragment-level SAR. The pentapeptide Phe-Thr-Pro-Arg-Leu-NH₂ has been definitively identified as the active core—structural information essential for designing truncated mimetics [1]. Furthermore, the carboranyl pseudotetrapeptide analog is 10-fold more potent than LPK but exhibits irreversible receptor binding, establishing LPK as the benchmark for reversible agonism [2].

Cross-Phylum Opioid Receptor Probe Development Leveraging the Validated Antinociceptive Activity of [2‑8]-LPK

LPK and its truncated analog [2‑8]-LPK are among the very few insect neuropeptides with experimentally validated antinociceptive activity in a mammalian system. [2‑8]-LPK produces prolonged high antinociceptive effects in rats via central μ- and δ-opioid receptors, with efficacy markedly exceeding that of native LPK, whereas [4‑8]-LPK and 11 additional modified variants are practically inactive [1]. The mechanism has been confirmed by naloxone blockade (1 mg/kg i.p.) and subtype-selective antagonists (β-funaltrexamine for μ, naltrindole for δ) [2]. LPK thus serves as the essential parent reference compound against which all subsequent vertebrate-active pyrokinin analogs must be benchmarked, and laboratories investigating insect-to-vertebrate neuropeptide cross-activity should stock LPK alongside [2‑8]-LPK.

Species-Specific Visceral Muscle Pharmacology in the Leucophaea maderae Model System

For researchers using the L. maderae isolated hindgut/foregut/oviduct/heart preparation—a classic and widely used insect neuropeptide bioassay system—LPK is the only pyrokinin that consistently produces phasic, proctolin-like contractile responses across all four visceral muscle types. Its structural analog CCI produces tonic responses on the same tissues, and no other pyrokinin has been as comprehensively characterized across the full visceral muscle panel of L. maderae [1]. LPK also produces more consistent cardiac stimulation than other myotropic peptides tested [2]. Investigators requiring reproducible phasic myotropic responses in this standard model system must select LPK over other FXPRLamide peptides.

PK/PBAN Receptor Subtype Discrimination and Selective Antagonist Screening

LPK is indispensable for antagonist selectivity profiling within the PK/PBAN receptor family. The selective antagonist PPK-AA inhibits PBAN-elicited (84%) and PT-elicited (54%) pheromone biosynthesis but fails to inhibit LPK-elicited responses (0% at 100 pmol), demonstrating that LPK activates a pharmacologically distinct receptor subtype or signaling complex [1]. Additionally, comprehensive antagonist panel screening across four PK/PBAN-mediated functions reveals that LPK-induced hindgut contraction and pupariation show differential inhibitor sensitivity patterns from each other and from those triggered by PBAN, PT, and MT [2]. Any antagonist development program that omits LPK from its elicitor panel risks missing LPK-specific receptor interactions critical for target validation.

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